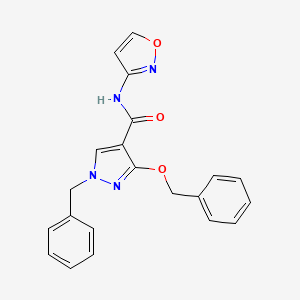

![molecular formula C23H13F3N4O2 B2992275 2-phenyl-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one CAS No. 1291872-25-7](/img/structure/B2992275.png)

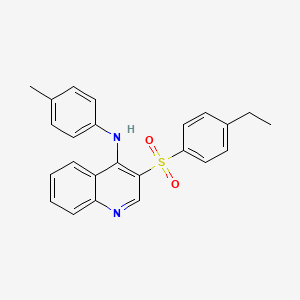

2-phenyl-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-phenyl-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one” is a complex organic molecule. It contains several functional groups including a phenyl group, a trifluoromethyl group, an oxadiazole ring, and a phthalazinone ring. These functional groups could potentially give this compound a variety of interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The trifluoromethyl group is known to be electron-withdrawing, which could influence the electronic structure of the molecule . The oxadiazole ring is a heterocycle containing nitrogen and oxygen, which could also have interesting effects on the molecule’s structure and reactivity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents present. The phenyl and trifluoromethyl groups might undergo electrophilic aromatic substitution reactions. The oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might influence its solubility in different solvents . The oxadiazole ring could potentially participate in hydrogen bonding, which might influence the compound’s boiling point, melting point, and other physical properties .Scientific Research Applications

Antimicrobial Activity

A range of phthalazinone derivatives, including those structurally related to 2-phenyl-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one, have been synthesized and evaluated for antimicrobial properties. For instance, novel compounds were synthesized and shown to possess moderate to good activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, suggesting their potential as antimicrobial agents (El-hashash et al., 2012; Jadhav et al., 2017; Sridhara et al., 2010).

Antiproliferative Activity

Recent research has focused on synthesizing new oxadiazol-phthalazinone derivatives with evaluated anti-proliferative activity. These compounds showed significant and selective anti-proliferative activity against liver and breast cancer cell lines, indicating their potential as candidates for anticancer and antitumor studies. The effectiveness of these compounds was highlighted by their ability to arrest cell cycle progression and/or induce apoptosis, demonstrating a promising profile for the gene and protein levels relevant to cancer treatment (Hekal et al., 2020).

Anti-inflammatory Activity

Compounds synthesized from phthalazinone derivatives have also been evaluated for their anti-inflammatory activities. Some derivatives demonstrated promising anti-inflammatory effects, comparable to those of known anti-inflammatory drugs. These findings suggest the therapeutic potential of phthalazinone derivatives in treating inflammatory conditions (Abd alla et al., 2010).

Material Science Applications

Phthalazinone and oxadiazole moieties have been utilized in the synthesis of sulfonated poly(aryl ether) polymers, showcasing their significance in material science. These polymers exhibit excellent film-forming properties, solubility in polar aprotic solvents, and notable thermal and chemical stability, making them suitable for various high-performance applications (Jin & Zhu, 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-phenyl-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13F3N4O2/c24-23(25,26)15-12-10-14(11-13-15)20-27-21(32-29-20)19-17-8-4-5-9-18(17)22(31)30(28-19)16-6-2-1-3-7-16/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQBDZGMKJXDIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2992197.png)

![5-((2-Bromophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2992200.png)

![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2992203.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2992205.png)

![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B2992206.png)

![1-[(4-Fluorophenyl)methyl]-4-iodopyrazole](/img/structure/B2992208.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2992212.png)

![Ethyl 3-[[5-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-cyanoprop-2-enoate](/img/structure/B2992215.png)